Cas no 23701-87-3 (Methyl 6-Azido-6-deoxy-α-D-glucopyranoside)

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside is a chemically modified carbohydrate derivative featuring an azido group at the C-6 position, replacing the hydroxyl group. This modification enhances its utility as a versatile intermediate in organic synthesis, particularly in click chemistry applications, where the azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The α-D-glucopyranoside scaffold provides stereochemical specificity, making it valuable for glycoconjugate synthesis and carbohydrate-based drug development. Its stability under standard conditions and compatibility with further functionalization make it a practical choice for researchers in medicinal chemistry and glycobiology. The compound is typically used in controlled environments due to the reactivity of the azido moiety.
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside structure
23701-87-3 structure
Product Name:Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
CAS No:23701-87-3
MF:C7H14N3O5
MW:220.203161716461
CID:52364
PubChem ID:129893749
Update Time:2025-06-14

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside
    • 6-azido-6-deoxy-1-O-methyl-α-D-glucopyranose
    • alpha-D-glucopyranoside, methyl 6-azido-6-deoxy-
    • Glucopyranoside,methyl 6-azido-6-deoxy-, a-D- (6CI,8CI)
    • imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium
    • Methyl 6-azido-6-deoxy-a-D-glucopyranoside
    • 23701-87-3
    • Methyl 6-azido-6-deoxy- a-D-glucopyranoside
    • Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
    • Inchi: 1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1
    • InChI Key: JWBPIBKVSKPQRI-ZFYZTMLRSA-N
    • SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CN=[N+]=N)O)O)O)OC

Computed Properties

  • Exact Mass: 220.09334556g/mol
  • Monoisotopic Mass: 220.09334556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Color/Form: Not available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Solubility: Dichloromethane; Ethyl Acetate; Methanol
  • PSA: 128.90000
  • LogP: -1.79654
  • Vapor Pressure: Not available

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside Security Information

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M331445-25mg
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
23701-87-3
25mg
$420.00 2023-05-17
TRC
M331445-50mg
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
23701-87-3
50mg
$810.00 2023-05-17
TRC
M331445-100mg
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside
23701-87-3
100mg
$1338.00 2023-05-17

Additional information on Methyl 6-Azido-6-deoxy-α-D-glucopyranoside

Comprehensive Overview of Methyl 6-Azido-6-deoxy-α-D-glucopyranoside (CAS No. 23701-87-3)

Methyl 6-Azido-6-deoxy-α-D-glucopyranoside (CAS No. 23701-87-3) is a specialized carbohydrate derivative widely utilized in glycochemistry, pharmaceutical research, and bioconjugation applications. This compound, featuring an azido functional group at the C-6 position, serves as a versatile intermediate for click chemistry reactions, particularly in the synthesis of glycoconjugates and labeled biomolecules. Its unique structure enables efficient modification of sugars, making it invaluable for drug discovery and proteomics studies.

The growing demand for carbohydrate-based therapeutics and biocompatible materials has heightened interest in Methyl 6-Azido-6-deoxy-α-D-glucopyranoside. Researchers frequently explore its role in glycosylation reactions, vaccine development, and targeted drug delivery systems. Recent advancements in bioorthogonal chemistry have further amplified its relevance, as the azido group allows selective ligation with alkynes via copper-catalyzed or strain-promoted cycloadditions. This property aligns with current trends in precision medicine and molecular imaging.

From a synthetic perspective, CAS No. 23701-87-3 exhibits high reactivity in enzymatic transformations and chemoenzymatic synthesis. Its stability under physiological conditions makes it suitable for in vivo labeling applications, addressing common queries about non-toxic labeling agents in cellular studies. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its structural integrity, while HPLC methods ensure purity for critical biomedical applications.

Environmental and safety considerations for Methyl 6-Azido-6-deoxy-α-D-glucopyranoside follow standard laboratory protocols. Unlike some reactive intermediates, it demonstrates manageable stability when stored at recommended temperatures (-20°C). This characteristic answers frequent search engine queries regarding storage conditions for azido sugars and handling precautions. The compound's water solubility facilitates its use in aqueous-phase reactions, a feature increasingly demanded in green chemistry initiatives.

Industrial applications of CAS No. 23701-87-3 extend to polymer science, where it functions as a modifier for biodegradable materials. The glycosidic linkage in its structure provides enzymatic recognition sites, enabling the design of smart biomaterials responsive to biological triggers. Such innovations correlate with trending searches about sustainable material science and bio-based polymers.

Ongoing research explores the compound's potential in glycoprotein engineering and cell surface modification, addressing popular scientific inquiries about cell-targeting strategies. Its compatibility with microfluidic synthesis platforms positions it favorably for high-throughput screening applications, meeting industry demands for automated carbohydrate synthesis solutions.

Quality assurance protocols for Methyl 6-Azido-6-deoxy-α-D-glucopyranoside emphasize rigorous spectroscopic characterization and chromatographic purity verification. These procedures respond to frequent purchaser concerns about batch-to-batch consistency in research chemicals. The compound's well-documented synthetic pathways enable reproducible production, a critical factor for GMP-compliant applications in therapeutic development.

Emerging applications in diagnostic probe design leverage the compound's ability to incorporate fluorescence tags through bioorthogonal labeling. This aligns with current diagnostic trends focusing on multiplex detection and point-of-care testing technologies. The scientific community continues to investigate its utility in glycan microarray platforms, addressing research questions about carbohydrate-protein interactions at scale.

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